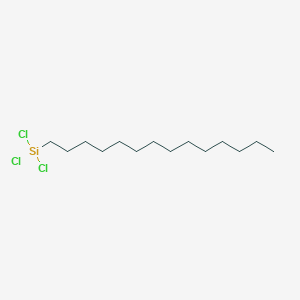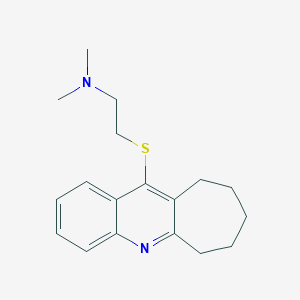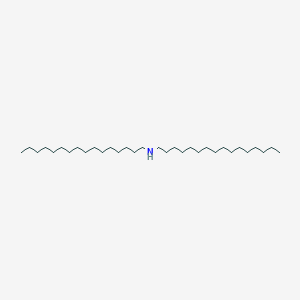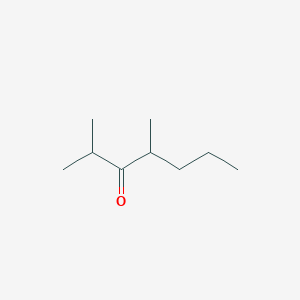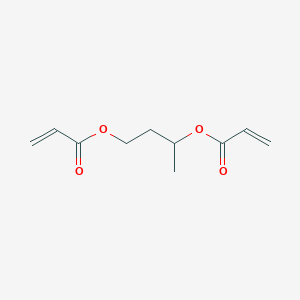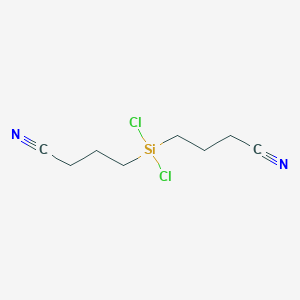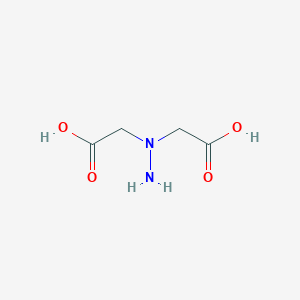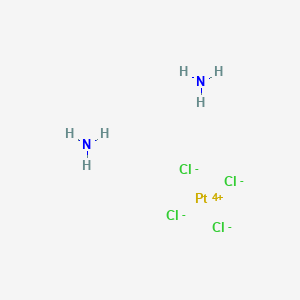
2-苯甲酰苯甲醛
描述
Molecular Structure Analysis
The InChI code for 2-Benzoylbenzaldehyde is1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Benzoylbenzaldehyde has a molecular weight of 210.23 . It has a density of 1.2±0.1 g/cm^3 . The boiling point is 393.1±25.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用
Synthesis of Polycyclic Phosphonates
2-Benzoylbenzaldehyde is used in the synthesis of polycyclic phosphonates via an intramolecular Diels-Alder reaction . The reaction proceeds via nucleophilic attack of trialkenyl phosphite on the carbonyl carbon of 2-benzoylbenzaldehyde . The subsequent intramolecular Diels-Alder reaction leads to the formation of the cyclic phosphonate . Cyclic phosphonates are often utilized as key intermediate reagents (synthetic intermediates) in the preparation of synthetically useful products and biologically active compounds .
Preparation of Biologically Active Compounds
The synthesis of polycyclic phosphonates using 2-Benzoylbenzaldehyde represents a possible way to synthesize pharmaceutical candidate compounds, such as natural products and biologically active compounds with complicated structures in only a few short steps .
Development of New Methods for Cyclic Phosphonates Preparation
The development of new methods for the preparation of cyclic phosphonates has become very important in organic chemistry . The chemistry of isobenzofuran and the intramolecular Diels-Alder reaction are extremely interesting from a theoretical point of view . They represent a possible way to synthesize pharmaceutical candidate compounds .
Carbene-Catalyzed Enantioselective Addition of Sulfinate to Ketones
2-Benzoylbenzaldehyde is used in a carbene-catalyzed enantioselective addition of sulfinate to ketones . This novel synthetic approach for the asymmetric addition of sulfinate to carbonyls can also be used to modify the commercially available functional molecules .
Synthesis of Sulfones via N-heterocyclic Carbene (NHC) Catalysis
The sulfonyl chloride behaves both as an oxidant and as a nucleophilic substrate in this carbene-catalyzed process . Experimental studies suggested that the Breslow intermediate can be SET oxidized by sulfonyl chloride to generate the sulfonyl radical .
The asymmetric addition of carbon and heteroatom nucleophiles to carbonyls (such as ketones and aldehydes) is a common approach for introducing functionalities and building molecular chirality in organic synthesis . Both metal-based complexes and organic catalysts can be used to mediate these reactions and induce high levels of stereoselectivities .
安全和危害
The safety data sheet for 2-Benzoylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
2-benzoylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTVTATSKDEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168376 | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylbenzaldehyde | |
CAS RN |
16780-82-8 | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016780828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



